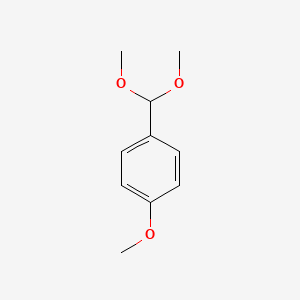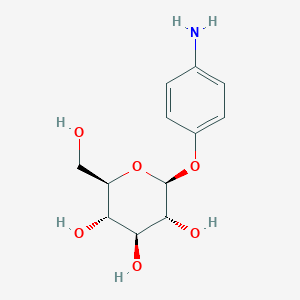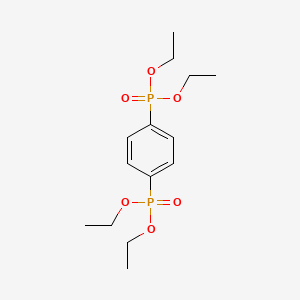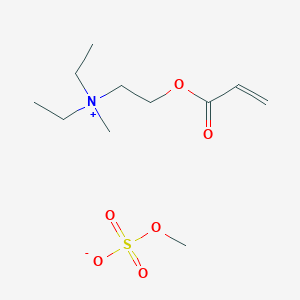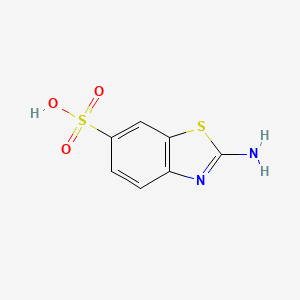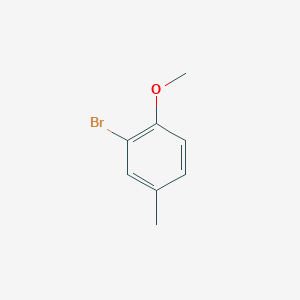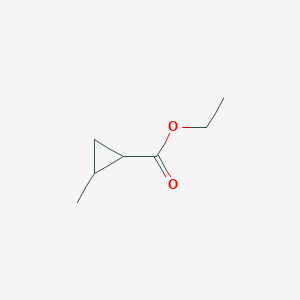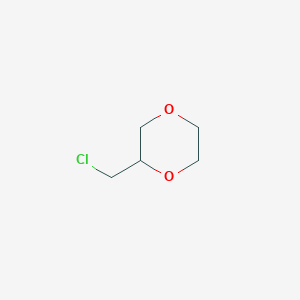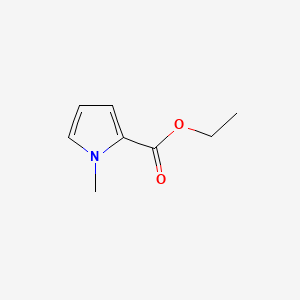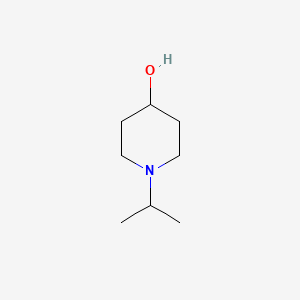
1-イソプロピルピペリジン-4-オール
概要
説明
1-Isopropylpiperidin-4-ol, also known as 1-IP4, is a cyclic ether compound with a molecular formula of C6H14O. It belongs to the piperidine family and is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a colorless liquid with a sweet, ether-like odor and is soluble in most organic solvents. 1-IP4 has a wide range of applications in the pharmaceutical, agrochemical, and chemical industries.
科学的研究の応用
医薬品用途
1-イソプロピルピペリジン-4-オールなどのピペリジン誘導体は、医薬品業界で重要な役割を果たしています . それらは、アルカロイドに加えて、20種類以上の医薬品のクラスに存在します . 合成および天然のピペリジンの医薬品用途は、広く研究されています .
創薬
1-イソプロピルピペリジン-4-オールを含むピペリジン含有化合物は、医薬品構築のための最も重要な合成医薬ブロックの1つです . それらの合成は、長い間広く行われています .
ピペリジン誘導体の合成
1-イソプロピルピペリジン-4-オールは、さまざまなピペリジン誘導体の合成に使用できる可能性があります。 これらには、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンが含まれます .
潜在的な薬物の生物学的評価
1-イソプロピルピペリジン-4-オールなどのピペリジン部分を含む潜在的な薬物の生物学的評価は、別の適用分野です . このプロセスには、これらの化合物の生物学的活性と薬理学的活性を評価することが含まれます .
HPLC分析
1-イソプロピルピペリジン-4-オールは、逆相(RP)高速液体クロマトグラフィー(HPLC)法を使用して分析できます . この方法には、アセトニトリル(MeCN)、水、およびリン酸を含む移動相を使用することが含まれます .
Safety and Hazards
作用機序
- FXa plays a crucial role in the coagulation cascade by converting prothrombin to thrombin, which ultimately leads to fibrin formation and blood clotting .
- By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
- Downstream effects include reduced thrombin generation, impaired fibrin formation, and decreased clot stability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
1-Isopropylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry process of HIV-1 . The interaction between 1-Isopropylpiperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound . This interaction is crucial for the compound’s potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections.
Cellular Effects
1-Isopropylpiperidin-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . Additionally, 1-Isopropylpiperidin-4-ol may impact other cellular processes by modulating the activity of enzymes and proteins involved in cell signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-Isopropylpiperidin-4-ol involves its binding interactions with biomolecules. The compound acts as a CCR5 antagonist by forming a strong salt-bridge interaction with the receptor . This interaction inhibits the binding of HIV-1 to CCR5, thereby preventing the virus from entering the host cells. Additionally, 1-Isopropylpiperidin-4-ol may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropylpiperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Isopropylpiperidin-4-ol remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can maintain its inhibitory effects on CCR5, thereby providing sustained protection against HIV-1 infection .
Dosage Effects in Animal Models
The effects of 1-Isopropylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits the entry of HIV-1 into cells without causing significant toxicity . At higher doses, 1-Isopropylpiperidin-4-ol may exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-Isopropylpiperidin-4-ol is involved in various metabolic pathways, including those related to its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may have different biochemical properties and can influence metabolic flux and metabolite levels in the body. The interaction of 1-Isopropylpiperidin-4-ol with metabolic enzymes is crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-Isopropylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cells, 1-Isopropylpiperidin-4-ol can accumulate in specific tissues, where it exerts its biochemical effects. The distribution of the compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for binding proteins.
Subcellular Localization
1-Isopropylpiperidin-4-ol exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 1-Isopropylpiperidin-4-ol may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRXHHMTKCJKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204236 | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-78-5 | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
